molecular formula C12H18O8S B13748337 Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate) CAS No. 3179-29-1

Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate)

Cat. No.: B13748337
CAS No.: 3179-29-1
M. Wt: 322.33 g/mol
InChI Key: MDQHSYAMTJHGHE-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is a chemical compound with the molecular formula C12H18O8S and a molecular weight of 322.33 g/mol. This compound is characterized by the presence of two acetoacetate groups linked by a sulfonylbis(methylene) bridge. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] typically involves the reaction of dimethyl acetoacetate with a sulfonylbis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The acetoacetate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The sulfonylbis(methylene) bridge plays a crucial role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl acetoacetate: A simpler analog with similar reactivity but lacking the sulfonylbis(methylene) bridge.

    Diethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate]: An analog with ethyl groups instead of methyl groups.

    Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxobutanoate]: A structurally similar compound with slight variations in the acetoacetate groups.

Uniqueness

Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is unique due to its specific structural features, including the sulfonylbis(methylene) bridge and the presence of two acetoacetate groups. These characteristics confer distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

CAS No.

3179-29-1

Molecular Formula

C12H18O8S

Molecular Weight

322.33 g/mol

IUPAC Name

methyl 2-[(2-methoxycarbonyl-3-oxobutyl)sulfonylmethyl]-3-oxobutanoate

InChI

InChI=1S/C12H18O8S/c1-7(13)9(11(15)19-3)5-21(17,18)6-10(8(2)14)12(16)20-4/h9-10H,5-6H2,1-4H3

InChI Key

MDQHSYAMTJHGHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CS(=O)(=O)CC(C(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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